2,4-Dichloro-7-nitroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 2,4-dichloro-7-nitroquinazoline involves the condensation of urea with 2-amino-5-chlorobenzoic acid or 2-amino-5-nitrobenzoic acid in the presence of phosphorus pentachloride in a one-pot reaction. The optimal conditions for synthesizing this compound have been established, highlighting the importance of controlling the reactant ratios, reflux time, and temperature to achieve the desired yield (Wang Yu-ling, 2008).
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-7-nitroquinazoline has been characterized using techniques such as 1H NMR and ESI-MS, which confirm the presence of chloro and nitro substituents on the quinazoline ring. The structural characterization is crucial for understanding the compound's reactivity and physical properties (Wang Yu-ling, 2008).
Chemical Reactions and Properties
2,4-Dichloro-7-nitroquinazoline participates in various chemical reactions, including nucleophilic substitution and condensation, due to the presence of active chloro and nitro groups. These reactions are fundamental in modifying the compound's structure for specific applications, such as the synthesis of more complex organic molecules or potential pharmaceuticals (Mirjalol E. Ziyadullaev et al., 2020).
Scientific Research Applications
Synthesis Methods:
- Wang Yu-ling (2008) described the synthesis of 2,4-Dichloro-7-nitroquinazoline through a one-pot reaction, emphasizing its potential for efficient production in chemical processes (Wang Yu-ling, 2008).
Pharmaceutical Applications:
- Fujino et al. (2001) developed a practical synthetic route for KF31327, a phosphodiesterase V inhibitor, using 2,4-Dichloro-7-nitroquinazoline as a key intermediate. This highlights its role in the synthesis of pharmaceutical compounds (Fujino et al., 2001).
- Chauhan et al. (2015) demonstrated the antiproliferative activity of 2,4-Dichloro-7-nitroquinazoline derivatives against various cancer cell lines, suggesting its potential as a base for anticancer agents (Chauhan et al., 2015).
- Li et al. (1982) synthesized derivatives of 2,4-Dichloro-7-nitroquinazoline as potential antimalarial agents, indicating its use in developing treatments for malaria (Li et al., 1982).
Material Science and Chemical Properties:
- Shah et al. (2012) explored the synthesis and characterization of polyethers based on 2,4-Dichloro-7-nitroquinazoline, revealing its potential in material science for creating polymers with unique properties like good thermal stability and antimicrobial activity (Shah et al., 2012).
- Foucourt et al. (2010) studied its use in microwave-accelerated synthesis processes, highlighting its role in efficient chemical manufacturing (Foucourt et al., 2010).
Future Directions
2,4-Dichloro-7-nitroquinazoline is an important intermediate in the synthesis of various pharmaceutical compounds, including afatinib, a second-generation TKI . It is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential . Therefore, the future directions of this compound are likely to be in the development of new pharmaceuticals.
properties
IUPAC Name |
2,4-dichloro-7-nitroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFSSBJSUBKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304090 | |
Record name | 2,4-Dichloro-7-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-nitroquinazoline | |
CAS RN |
129112-65-8 | |
Record name | 2,4-Dichloro-7-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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